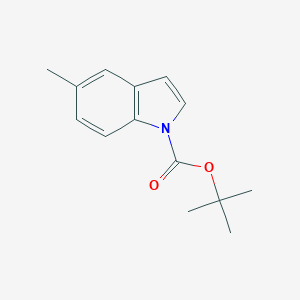

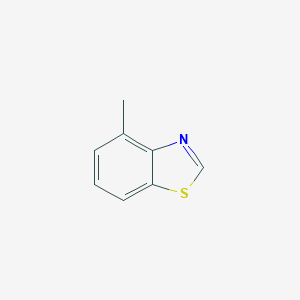

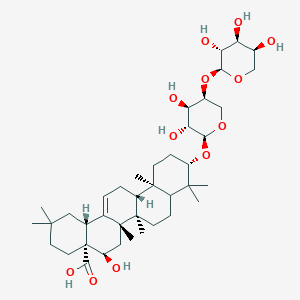

![molecular formula C10H11NO4 B149080 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid CAS No. 129042-60-0](/img/structure/B149080.png)

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, as described in the first paper, involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . Similarly, the second paper outlines the synthesis of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives using the same Michael addition reaction . These synthetic routes are significant as they provide access to compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of benzoic acid derivatives that are substituted with amino groups and various other functional groups that contribute to their biological activity. The presence of nitrogen, oxygen, or sulfur atoms within the rings of these compounds is of particular interest due to their biological importance, as mentioned in the second paper .

Chemical Reactions Analysis

The compounds synthesized in these studies undergo molecular docking, which is a chemical reaction analysis to predict the orientation of a compound when bound to a protein to form a stable complex. This is crucial for understanding the biological activity of the compounds. Compound 3d from both studies showed promising results in molecular docking with HDAC8, indicating potential as a pharmaceutical agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as their antioxidant activity, were evaluated using DPPH and ABTS procedures. Compounds from both studies exhibited significant antioxidant activity, with compound 3d showing the highest inhibition in both DPPH and ABTS evaluations . The cytotoxicity of these compounds was also tested against the cervical cancer cell line HeLa, with compound 3d again showing the maximum inhibition and better activity than the standard drug .

Biological Evaluation

The biological evaluation of these compounds, as described in both papers, involves assessing their cytotoxicity against the HeLa cell line and their antioxidant activity. The results indicate that the synthesized compounds, particularly compound 3d, have significant potential as therapeutic agents due to their high levels of inhibition and better activity compared to standard drugs .

Aplicaciones Científicas De Investigación

-

Flavouring Substance

-

Antioxidant Properties

- Field : Biochemistry

- Application : This compound has been studied for its antioxidant properties .

- Method : The antioxidant properties of these compounds were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .

- Results : The specific outcomes of this application are not provided in the source .

-

Treatment of Rheumatic Diseases

- Field : Medicine

- Application : This compound is used for treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes of this application are not provided in the source .

-

Antitumor Agent

- Field : Oncology

- Application : This compound has been studied for its potential as an antitumor agent .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

-

Anticancer Molecule

- Field : Oncology

- Application : These 1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes of this application are not provided in the source .

- Organic Building Blocks

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWMFJZOSZPAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

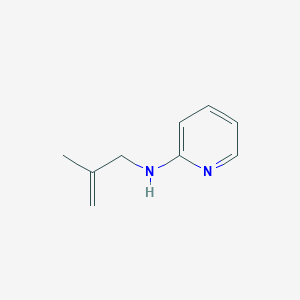

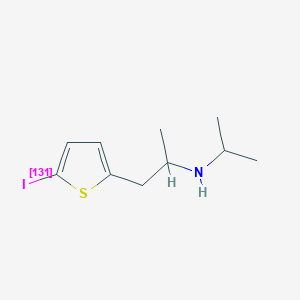

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

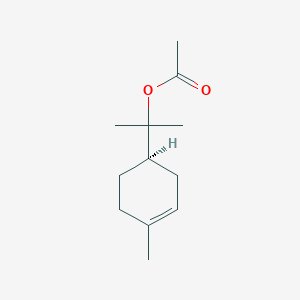

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)

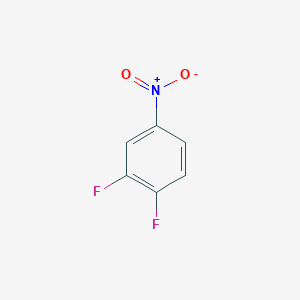

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)